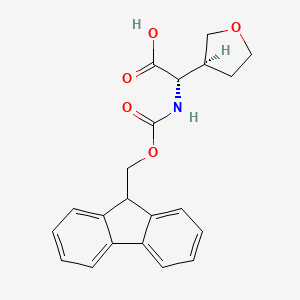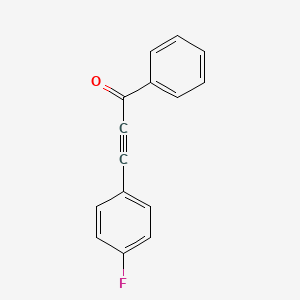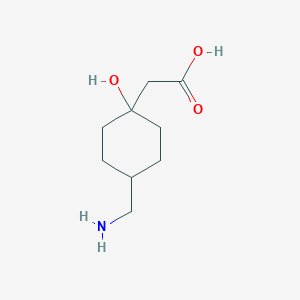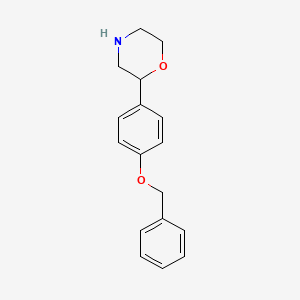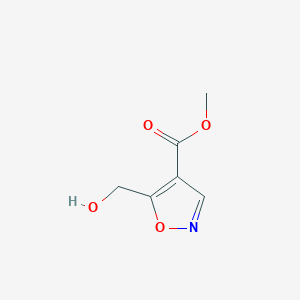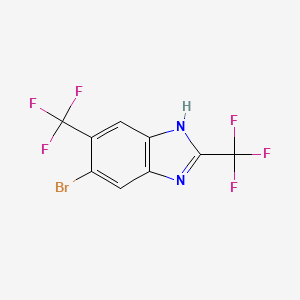
5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dibromoaniline and trifluoromethylating agents.
Cyclization Reaction: The key step involves the cyclization of the intermediate to form the benzimidazole ring. This can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
- Reduction
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate can be used.
Propriétés
Formule moléculaire |
C9H3BrF6N2 |
|---|---|
Poids moléculaire |
333.03 g/mol |
Nom IUPAC |
5-bromo-2,6-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3BrF6N2/c10-4-2-6-5(1-3(4)8(11,12)13)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |
Clé InChI |
ACJCWUKVSAFTTD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1NC(=N2)C(F)(F)F)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
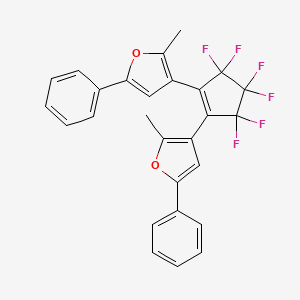
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
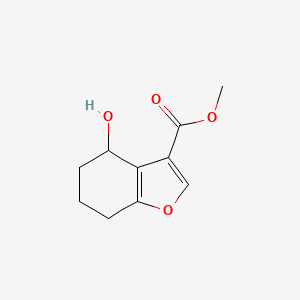
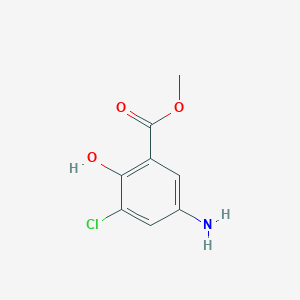


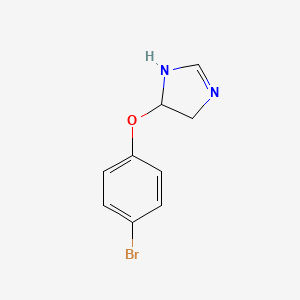
![Methyl 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12836493.png)
